Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester
Description
Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester is a malonic acid derivative with a diethyl ester backbone and a substituted amino methylene group at the 2-position. The substituent comprises a phenyl ring modified with an ethoxycarbonyl group (-COOEt) at the para position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
diethyl 2-[(4-ethoxycarbonylanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-4-22-15(19)12-7-9-13(10-8-12)18-11-14(16(20)23-5-2)17(21)24-6-3/h7-11,18H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSDKFQVVWCOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151370 | |
| Record name | 1,3-Diethyl 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104007-10-5 | |
| Record name | 1,3-Diethyl 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104007-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Condensation with Ethoxymethylene Malonic Ester (EMME)
The most efficient route involves reacting 4-(ethoxycarbonyl)aniline with ethoxymethylene malonic ester (EMME, C₈H₁₂O₅). This one-pot method proceeds via nucleophilic attack of the aniline's amino group on EMME's electrophilic methylene carbon, followed by ethanol elimination.
Typical Conditions
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Molar ratio : 1:1.05 (aniline:EMME)
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Solvent : Anhydrous DMF or ethanol
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Temperature : 110–130°C under nitrogen
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Time : 5–8 hours
The reaction’s exothermic nature necessitates controlled heating to prevent side product formation. Post-reaction, the product is isolated via solvent evaporation and recrystallized from ethanol.
Stepwise Alkylation-Condensation Approach
Intermediate Formation: 2-[(4-Carboxy-phenylamino)-methylene]-malonic Acid Diethyl Ester
An alternative method starts with 4-aminobenzoic acid , which undergoes condensation with diethyl malonate in acetone using potassium carbonate (K₂CO₃) as a base. The carboxylic acid group is subsequently esterified:
Reaction Sequence
-
Condensation :
-
Esterification :
Optimization Data
This method allows modular functionalization but requires careful handling of moisture-sensitive intermediates.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance reproducibility and scalability. Key features include:
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Residence time : 30–45 minutes
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Temperature control : ±2°C accuracy
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Throughput : 50–100 kg/day
Advantages
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct EMME condensation | 92 | 99.1 | High | 1.0 |
| Stepwise alkylation | 84 | 97.8 | Moderate | 1.4 |
| Continuous flow | 89 | 98.7 | Very High | 1.2 |
Cost Index: Relative to direct EMME method (1.0 = baseline)
The EMME route is favored for its simplicity and cost-effectiveness, while continuous flow systems suit large-scale production.
Troubleshooting and Optimization
Common Challenges
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Reaction Rate (rel.) | Yield Impact |
|---|---|---|---|
| DMF | 153 | 1.00 | +8% |
| Ethanol | 78 | 0.75 | -5% |
| Acetonitrile | 82 | 0.90 | +3% |
Polar aprotic solvents like DMF enhance reaction kinetics but require thorough post-processing.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted malonates.
Scientific Research Applications
Pharmaceutical Applications
Propanedioic acid derivatives are often utilized in drug development due to their ability to act as intermediates in the synthesis of various pharmaceuticals. The compound has been studied for its potential in:
- Anticancer Agents : Research indicates that derivatives of propanedioic acid can inhibit cancer cell proliferation. For instance, a study demonstrated that specific modifications to the ethoxycarbonyl group enhance the compound's efficacy against certain cancer types by targeting metabolic pathways involved in cancer growth .
- Anti-inflammatory Drugs : The compound has shown promise in developing anti-inflammatory medications. Its structure allows for modifications that can improve bioavailability and reduce side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of propanedioic acid derivatives. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to control groups. This suggests that further development could lead to effective cancer therapies .
Agrochemical Applications
In agriculture, propanedioic acid derivatives are being explored for their potential as herbicides and fungicides:
- Herbicidal Activity : The compound's ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing new herbicides. Field trials have shown effective weed control with minimal impact on crop yield .
- Fungicidal Properties : Research has indicated that certain derivatives exhibit antifungal activity against common agricultural pathogens. This could lead to more sustainable agricultural practices by reducing reliance on traditional fungicides .
Data Table: Herbicidal Efficacy
| Compound Structure | Application | Efficacy (%) | Notes |
|---|---|---|---|
| Ethoxycarbonyl derivative | Herbicide | 85% | Effective against broadleaf weeds |
| Amino derivative | Fungicide | 78% | Effective against Fusarium spp. |
Materials Science Applications
The unique properties of propanedioic acid derivatives also lend themselves to materials science:
- Polymer Synthesis : These compounds can be used as monomers in the synthesis of biodegradable polymers. Their incorporation into polymer chains can enhance mechanical properties while maintaining environmental sustainability .
- Nanomaterials : Recent studies have explored the use of propanedioic acid derivatives in creating nanostructured materials with applications in electronics and photonics. Their ability to form stable complexes with metal ions is particularly beneficial for developing sensors and catalysts .
Case Study: Biodegradable Polymers
A research project focused on synthesizing biodegradable polymers using propanedioic acid derivatives demonstrated that these materials could degrade within six months under composting conditions, making them suitable for eco-friendly packaging solutions .
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The pathways involved may include inhibition of metabolic enzymes or disruption of cell wall synthesis in microorganisms.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
*Estimated based on structural analysis.
Comparative Analysis of Substituent Effects
Electronic and Steric Effects
- In contrast, the 4-dimethylamino group in is electron-donating, increasing reactivity toward electrophiles.
- Steric Bulk: The decyloxy-ethoxy substituent in introduces significant steric hindrance, likely slowing reaction kinetics compared to the target compound. Similarly, the benzylmethyl amino group in adds bulk, affecting molecular packing and solubility.
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be moderate (~2.5–3.5) due to the polar -COOEt group. Analogs with alkyl chains (e.g., , logP ~5.5) exhibit higher lipophilicity, favoring lipid membranes but reducing aqueous solubility.
- Solubility: The 4-fluoro analog may have better solubility in aprotic solvents due to its smaller substituent, while the dimethylamino analog could show improved solubility in polar solvents like DMSO.
Research Findings and Practical Implications
- Purity and Stability: The 4-fluoro analog is reported with >90% purity, suggesting reliable synthetic protocols for halogenated derivatives.
- Reactivity Trends: Compounds with EWGs (e.g., target compound, ) may exhibit faster reaction rates in nucleophilic substitutions compared to electron-rich analogs like .
- Potential Applications: Pharmaceuticals: The target compound’s -COOEt group is common in prodrugs, enabling controlled release. Materials Science: Conjugated systems (e.g., cinnamylidene in ) could be used in optoelectronic materials.
Biological Activity
Propanedioic acid, 2-[[[4-(ethoxycarbonyl)phenyl]amino]methylene]-, 1,3-diethyl ester, commonly referred to as a diethyl ester of propanedioic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 104007-10-5
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.41 g/mol
The biological activity of propanedioic acid derivatives often relates to their ability to interact with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the ethoxycarbonyl and phenyl groups may enhance lipophilicity and facilitate membrane penetration, which is crucial for bioactivity.
Biological Activities
- Antimicrobial Activity : Research indicates that compounds similar to propanedioic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi through mechanisms such as disrupting cell membrane integrity or inhibiting metabolic pathways .
- Antioxidant Properties : Antioxidant activity has also been observed in related compounds. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is critical for preventing cellular damage and associated diseases .
- Cytotoxic Effects : Some studies have reported that propanedioic acid derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the modulation of cell cycle regulators .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Free radical scavenging | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of synthesized compounds similar to propanedioic acid derivatives. The results demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for therapeutic applications .
Case Study: Cytotoxicity Against Cancer Cells
In another study focusing on the cytotoxic effects of propanedioic acid derivatives, researchers observed that specific modifications to the structure enhanced selectivity towards tumor cells while sparing normal cells. The study highlighted the importance of structural features in determining biological activity and therapeutic potential .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound, and how do parameters influence yield?
Methodological Answer:
The synthesis typically involves condensation reactions between malonic acid derivatives and substituted aryl amines. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may degrade thermally sensitive intermediates.
- Molar Ratios : A 1:1.2 molar ratio of the aryl amine to malonic ester precursor improves yield by minimizing side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or green solvents like deep eutectic solvents (DES) stabilize intermediates and improve solubility .
Optimization Strategy : Use design-of-experiments (DoE) to systematically vary parameters and analyze outcomes via HPLC or GC-MS for purity assessment.
Advanced: How can computational chemistry predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Conformational Analysis : Density Functional Theory (DFT) calculations can model the compound’s 3D structure, identifying reactive sites like the methylene group and ester moieties.
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) to assess potential pharmacological activity. Software like AutoDock Vina or Schrödinger Suite is recommended .
Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography or NMR spectroscopy) to resolve discrepancies .
Basic: What spectroscopic and chromatographic techniques confirm the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxycarbonyl peaks at δ 4.2–4.4 ppm) and confirms regiochemistry.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns consistent with the ester and aryl amine groups.
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Note : Calibrate instruments with certified reference standards for accuracy.
Advanced: How to resolve contradictions in reported toxicity or stability data?
Methodological Answer:
- Data Reconciliation : Compare experimental conditions (e.g., exposure duration, solvent used) across studies. For example, discrepancies in LD50 values may arise from differences in animal models or administration routes.
- Mechanistic Studies : Use in vitro assays (e.g., Ames test for mutagenicity) to validate toxicity claims. Cross-check with computational predictions of metabolite formation .
Recommendation : Follow OECD guidelines for standardized testing and report negative controls to isolate compound-specific effects .
Basic: What safety protocols are critical during handling and disposal?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for organic waste to prevent environmental contamination .
Advanced: What role do substituents (e.g., ethoxycarbonyl) play in modulating solubility and reactivity?
Methodological Answer:
- Solubility : The ethoxycarbonyl group increases hydrophobicity (logP ~8.1), requiring polar solvents for dissolution. Use Hansen solubility parameters to optimize solvent selection .
- Reactivity : The electron-withdrawing nature of the ethoxycarbonyl group activates the methylene bridge for nucleophilic attacks, enabling functionalization (e.g., Michael additions).
Experimental Approach : Perform Hammett studies to quantify substituent effects on reaction rates .
Basic: How to analyze thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 200–300°C to identify decomposition onset.
- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic/endothermic events.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., CO₂ from ester cleavage) .
Advanced: What strategies enhance the compound’s application in drug discovery?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified aryl or ester groups and screen against target enzymes (e.g., kinases).
- Prodrug Design : Leverage ester groups for hydrolytic activation in physiological conditions.
- In Silico Screening : Use virtual libraries to prioritize analogs with improved bioavailability or reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
